molecular formula C8H8O3 B228556 trans-4-Cyclohexene-1,2-dicarboxylic anhydride CAS No. 13149-03-6

trans-4-Cyclohexene-1,2-dicarboxylic anhydride

Cat. No.: B228556
CAS No.: 13149-03-6
M. Wt: 152.15 g/mol
InChI Key: KMOUUZVZFBCRAM-WDSKDSINSA-N
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Description

trans-4-Cyclohexene-1,2-dicarboxylic anhydride: is an organic compound with the molecular formula C8H8O3. It is a cyclic anhydride derived from cyclohexene and is known for its applications in various chemical reactions and industrial processes. This compound is particularly interesting due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-4-Cyclohexene-1,2-dicarboxylic anhydride typically involves the Diels-Alder reaction. This reaction combines 1,3-butadiene with maleic anhydride to form the desired product. The reaction is carried out under reflux conditions with solvents like xylene to facilitate the reaction . The product can be purified by crystallization and further characterized by melting point determination and spectroscopic methods.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: trans-4-Cyclohexene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into cyclohexane derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the anhydride carbonyl groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

trans-4-Cyclohexene-1,2-dicarboxylic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-4-Cyclohexene-1,2-dicarboxylic anhydride involves its reactivity towards nucleophiles and electrophiles. The anhydride functional group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or undergoing ring-opening reactions .

Comparison with Similar Compounds

  • cis-4-Cyclohexene-1,2-dicarboxylic anhydride
  • trans-1,2-Cyclohexanedicarboxylic anhydride
  • cis-1,2,3,6-Tetrahydrophthalic anhydride

Comparison: trans-4-Cyclohexene-1,2-dicarboxylic anhydride is unique due to its trans configuration, which affects its reactivity and physical properties. Compared to its cis counterpart, it has different melting points and solubility characteristics. The trans configuration also influences its behavior in chemical reactions, making it distinct from other similar compounds .

Properties

CAS No.

13149-03-6

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

(3aS,7aS)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6-/m0/s1

InChI Key

KMOUUZVZFBCRAM-WDSKDSINSA-N

Isomeric SMILES

C1C=CC[C@H]2[C@H]1C(=O)OC2=O

SMILES

C1C=CCC2C1C(=O)OC2=O

Canonical SMILES

C1C=CCC2C1C(=O)OC2=O

Origin of Product

United States

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